Cas no 528-48-3 (Fisetin)
Fisetin Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one
- 3,3,4,7-Tetrahydroxyflavone
- 2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one
- 3,2',4',7-TETRAHYDROXYFLAVONE
- Fisetin
- FISETIN HYDRATE
- FISETIN(AS)
- FISETIN(RG)
- SodiumAescinate
- Sodium Aescinate
- 3,3',4',7-tetrahydroxyflavone
- 3,7,3',4'-tetrahydroxyflavone
- 5-deoxyquercetin
- 5-Desoxyquercetin
- 8-Fluoro-4-hydroxy-2-(trifluoroMethyl)quinoline
- Cotinin
- Fietin
- Fisetholz
- Fustel
- Fustet
- Superfustel
- Viset
- Junger fustik
- Ventin sumach
- Zante fustic
- Young fustic
- Superfustel K
- Ungarisches gelbholz
- C.I. Natural Brown 1
- Young fustic crystals
- Bois bleu de Honqrie
- BOIS bleude honqrie
- C.I. 75620
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-
- 2-(3,4-D
- MLS002695937
- SMR001835029
- 7,3',4'-Trihydroxyflavonol
- Fiestin
- MLS006011782
- SMR001562112
- MLSMR
- 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one
-
- MDL: MFCD00006829
- Inchi: 1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H
- InChI Key: XHEFDIBZLJXQHF-UHFFFAOYSA-N
- SMILES: OC1C=C2OC(=C(C(C2=CC=1)=O)O)C1C=C(O)C(O)=CC=1
- BRN: 292829
Computed Properties
- Exact Mass: 286.04800
- Monoisotopic Mass: 286.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- Surface Charge: 0
- Tautomer Count: 211
- XLogP3: 2
- Molecular Weight: 286.24
Experimental Properties
- Color/Form: Yellow cryst.
- Density: 1.2981 (rough estimate)
- Melting Point: 330°C(lit.)
- Boiling Point: 599.4 ℃ at 760 mmHg
- Flash Point: 233°C
- Refractive Index: 1.4413 (estimate)
- Solubility: In vitro: DMSO solubility ≥ 50 mg/ml (174.68 mm) * "≥" means soluble, but saturation unknown
- PSA: 111.13000
- LogP: 2.28240
- Solubility: Insoluble in water
- Merck: 4088
- Color index: 75620
Fisetin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:10
- RTECS:LK9250000
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:4°C, protect from light
Fisetin Customs Data
- HS CODE:2914501900
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Fisetin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0182-10mM*1mLinDMSO |
Fisetin |
528-48-3 | 98.87% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-N0182-100mg |
Fisetin |
528-48-3 | 99.99% | 100mg |
¥500 | 2025-04-16 | |
| MedChemExpress | HY-N0182-500mg |
Fisetin |
528-48-3 | 99.99% | 500mg |
¥700 | 2025-04-16 | |
| MedChemExpress | HY-N0182-1g |
Fisetin |
528-48-3 | 99.99% | 1g |
¥1100 | 2025-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F107712-20mg |
Fisetin |
528-48-3 | ,≥98% | 20mg |
¥204.90 | 2023-09-03 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0368-20mg |
Fisetin |
528-48-3 | HPLC≥98% | 20mg |
¥300元 | 2023-09-15 | |
| ChemFaces | CFN98176-20mg |
Fisetin |
528-48-3 | >=98% | 20mg |
$50 | 2021-07-22 | |
| Fluorochem | 212841-250mg |
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one |
528-48-3 | 95% | 250mg |
£40.00 | 2022-03-01 | |
| Fluorochem | 212841-1g |
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one |
528-48-3 | 95% | 1g |
£100.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0121-5G |
Fisetin |
528-48-3 | >96.0%(HPLC) | 5g |
¥2695.00 | 2023-09-07 |
Fisetin Suppliers
Fisetin Related Literature
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Pei-Yi Chen,Yi-Ru Ho,Ming-Jiuan Wu,Shun-Ping Huang,Po-Kong Chen,Mi-Hsueh Tai,Chi-Tang Ho,Jui-Hung Yen Food Funct. 2015 6 286
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Maria M. Kasprzak,Andrea Erxleben,Justyn Ochocki RSC Adv. 2015 5 45853
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3. Organic chemistry
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Pamela Maher Food Funct. 2017 8 3033
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Daniela Brondani,Iolanda Cruz Vieira,Clovis Piovezan,Jaqueline Maria Ramos da Silva,Ademir Neves,Jairton Dupont,Carla Weber Scheeren Analyst 2010 135 1015
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonols
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavones Flavonols
- Flavonoids
- Material Chemicals Colorants and Pigments Dyes
- Material Chemicals Colorants and Pigments
Additional information on Fisetin
Fisetin (CAS No. 528-48-3): A Comprehensive Overview of Its Biochemical Significance and Recent Research Findings
Fisetin, a naturally occurring flavonol, has garnered significant attention in the field of chemobiomedicine due to its diverse pharmacological properties. With the chemical identifier CAS No. 528-48-3, this compound is widely recognized for its potential in various therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects. This detailed exploration aims to provide an in-depth understanding of Fisetin, emphasizing its molecular structure, biological mechanisms, and the latest advancements in research that underscore its significance.
The molecular formula of Fisetin is C15H10O7, and it belongs to the flavonol subclass of flavonoids. Flavonoids are a group of polyphenolic compounds that are commonly found in plants, and they are known for their role in modulating various cellular processes. Fisetin is particularly abundant in edible plants such as apples, onions, berries, and tea leaves. Its structural features, including two hydroxyl groups on the B-ring and a 3-hydroxy group on the C-ring, contribute to its high reactivity and biological activity.
One of the most compelling aspects of Fisetin is its potent antioxidant activity. Oxidative stress is a hallmark of numerous pathological conditions, including aging, neurodegenerative diseases, and cancer. By scavenging reactive oxygen species (ROS) and inhibiting enzymes involved in oxidative processes, Fisetin helps to maintain cellular homeostasis. Recent studies have highlighted its ability to activate several signaling pathways that promote antioxidant defense mechanisms.
In addition to its antioxidant properties, Fisetin has demonstrated significant anti-inflammatory effects. Chronic inflammation is closely associated with various chronic diseases, such as cardiovascular disorders, diabetes, and rheumatoid arthritis. Research indicates that Fisetin can modulate inflammatory pathways by inhibiting key enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). Furthermore, it has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
The anticancer potential of Fisetin is another area of intense research. Studies have revealed that Fisetin can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2. It also exhibits chemopreventive properties by inhibiting the formation of cancerous lesions. Mechanistically, Fisetin has been shown to interfere with multiple signaling pathways involved in cancer progression, including the PI3K/Akt pathway, MAPK/ERK pathway, and Wnt/β-catenin pathway.
Recent advances in preclinical research have further elucidated the mechanisms by which Fisetin exerts its beneficial effects. For instance, a study published in *Nature Communications* demonstrated that Fisetin can enhance autophagy in cancer cells, leading to their selective elimination. This finding opens up new avenues for developing combination therapies that leverage both autophagy induction and apoptosis induction.
The neuroprotective properties of Fisetin have also been extensively studied. Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the accumulation of toxic protein aggregates and oxidative stress. Research suggests that Fisetin can mitigate these pathological features by inhibiting β-secretase activity (BACE1), a key enzyme involved in the production of amyloid-beta plaques in AD brains. Additionally, it has been shown to protect against neurotoxicity induced by glutamate exposure.
The potential role of Fisetin in cardiovascular health is another emerging area of interest. Atherosclerosis, a major contributor to cardiovascular diseases, involves inflammation, oxidative stress, and endothelial dysfunction. Studies have indicated that Fisetin can ameliorate atherosclerosis by reducing lipid peroxidation, inhibiting monocyte adhesion to endothelial cells, and enhancing endothelial nitric oxide (NO) production.
In conclusion, Fisetin (CAS No. 528-48-3) is a multifaceted natural compound with significant therapeutic potential across various domains of chemobiomedicine. Its ability to modulate multiple pathological pathways underscores its value as a potential therapeutic agent. As research continues to uncover new insights into its mechanisms of action, Fisetin holds promise for the development of novel treatments for chronic diseases.